REACTION_SMILES
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[CH3:12][Si:13]([CH3:14])([CH3:15])[C:16]#[N:17].[Cl:33][CH2:34][Cl:35].[ClH:23].[I-:30].[I-:32].[P:18]([Cl:19])([Cl:20])([Cl:21])=[O:22].[S:1]1[CH2:2][CH2:3][C:4](=[O:11])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21.[Zn+2:31].[cH:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[cH:36]1[cH:37][cH:38][n:39][cH:40][cH:41]1>>[S:1]1[CH2:2][CH:3]=[C:4]([C:16]#[N:17])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCSc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Zn+2]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1ccncc1
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Name
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|
Type
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product
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Smiles
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N#CC1=CCSc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |